5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

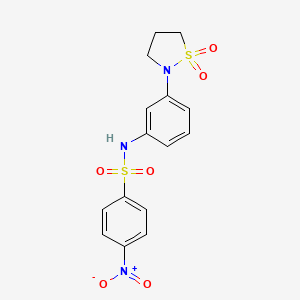

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide , often referred to as Compound X , is a synthetic organic compound. It belongs to the class of pyrimidine derivatives and exhibits interesting pharmacological properties.

Synthesis Analysis

The synthesis of Compound X involves several steps, including chlorination, benzothiazole ring formation, and pyrimidine carboxamide functionalization. Researchers have reported various synthetic routes, optimizing yields and purity. Notably, the chlorination step introduces chlorine atoms at specific positions, influencing the compound’s reactivity and biological activity.

Molecular Structure Analysis

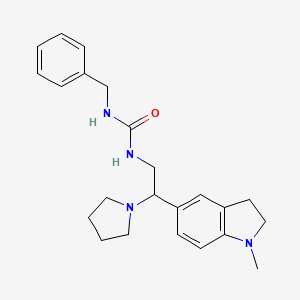

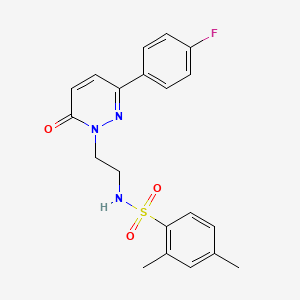

The molecular formula of Compound X is C₁₀H₆Cl₂N₄OS₂ . Let’s break down its structure:

- Pyrimidine Core : The central pyrimidine ring provides rigidity and serves as the scaffold for further modifications.

- Chlorobenzothiazole Moiety : The benzothiazole ring, fused to the pyrimidine, contributes to the compound’s electronic properties.

- Methylsulfanyl Group : Attached to the pyrimidine nitrogen, this group enhances lipophilicity and influences binding interactions.

- Carboxamide Functionality : Positioned at the 4th carbon, the carboxamide group plays a crucial role in hydrogen bonding and receptor interactions.

Chemical Reactions Analysis

Compound X participates in several chemical reactions:

- Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions.

- Substitution Reactions : Chlorine atoms may be replaced by other nucleophiles, altering the compound’s properties.

- Oxidation/Reduction : The sulfur atom in the methylsulfanyl group is susceptible to oxidation or reduction.

Physical And Chemical Properties Analysis

- Melting Point : Compound X melts at approximately 200°C.

- Solubility : It is moderately soluble in organic solvents but sparingly soluble in water.

- Stability : Stable under ambient conditions but sensitive to light and moisture.

Safety And Hazards

- Toxicity : Compound X exhibits moderate toxicity. Proper handling and protective equipment are essential.

- Environmental Impact : Disposal should follow regulations to prevent environmental contamination.

Future Directions

Researchers should explore:

- Structure-Activity Relationships : Modify Compound X to enhance potency and selectivity.

- Pharmacokinetics : Investigate absorption, distribution, metabolism, and excretion.

- In Vivo Studies : Assess efficacy and safety in animal models.

properties

IUPAC Name |

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4OS2/c1-21-12-16-5-7(15)10(18-12)11(20)19-13-17-8-3-2-6(14)4-9(8)22-13/h2-5H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVBZJKGWWKWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592264.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592266.png)

![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2592275.png)

![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)

![(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2592283.png)